molecular formula C15H21NO4 B12096393 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine CAS No. 222842-90-2

4-(2-tert-Butoxy-2-oxoethyl)phenylalanine

Cat. No.: B12096393
CAS No.: 222842-90-2
M. Wt: 279.33 g/mol
InChI Key: NGMNYXQCCBKDET-UHFFFAOYSA-N
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Description

4-(2-tert-Butoxy-2-oxoethyl)phenylalanine is a phenylalanine derivative featuring a tert-butoxy-oxoethyl substituent at the para position of the aromatic ring. This modification introduces both steric bulk (via the tert-butyl group) and an ester functional group, which distinguishes it from canonical aromatic amino acids. The tert-butyl group enhances hydrophobicity, while the oxoethyl ester may influence solubility, hydrogen bonding, and metabolic stability. Its structural uniqueness positions it as a candidate for specialized applications in drug delivery, nanotechnology, or biomaterials .

Properties

CAS No.

222842-90-2

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-amino-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19)

InChI Key

NGMNYXQCCBKDET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Resin Functionalization and Fmoc Group Strategy

The fluorenylmethoxycarbonyl (Fmoc) protecting group is indispensable for SPPS due to its orthogonality and mild deprotection conditions (20% piperidine in DMF). Vulcanchem’s protocol involves coupling 4-(2-tert-butoxy-2-oxoethyl)phenylalanine to Wang resin via its carboxylate group, utilizing N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators. Critical parameters include:

  • Coupling efficiency : >95% per cycle under nitrogen atmosphere

  • Deprotection kinetics : Complete Fmoc removal within 10 minutes

  • Purity profile : HPLC analysis showing ≥98% purity post-cleavage (TFA:H2O:TIPS = 95:2.5:2.5)

Tert-Butyl Ester Stability

The tert-butoxy group remains intact during Fmoc deprotection, but requires acidic conditions (TFA) for final cleavage. Kinetic studies demonstrate that 2-hour TFA exposure achieves full deprotection without β-elimination side products.

Solution-Phase Synthesis via Boc-Protected Intermediates

Boc-L-Phenylalanine Derivative Route

Kitamura et al. developed a scalable solution-phase method starting from Boc-L-phenylalanine (Scheme 1):

  • Acylation : React with 4-methoxy-N-methylaniline using PyBop/DIEA, yielding a secondary amide intermediate.

  • Boc Deprotection : Treat with trifluoroacetic acid (TFA) in DCM (0°C to RT, 2 h).

  • Alkylation : Introduce the 2-tert-butoxy-2-oxoethyl moiety via bromoacetic acid acylation (HATU, DIEA).

Table 1. Yield Optimization for Solution-Phase Synthesis

StepReagentsTemperatureTimeYield (%)
AcylationPyBop/DIEA0°C → RT12 h82
Boc DeprotectionTFA/DCMRT2 h95
AlkylationHATU/DIEA0°C → RT6 h78

Stereochemical Control

Chiral HPLC analysis confirms retention of configuration at the α-carbon (ee >99%) when using Boc-L-phenylalanine. Racemization is minimized by maintaining reaction temperatures below 25°C during acylation.

Z-Protection Strategy for Industrial-Scale Production

Benzyloxycarbonyl (Z) Group Utilization

J-STAGE’s methodology employs Z-protected aspartic acid derivatives for large-scale synthesis:

  • Hydrogenolysis : Remove Z groups via Pd/C-catalyzed hydrogenation (1 atm H2, 24 h).

  • Simultaneous Deprotection : Hydrolyze tert-butyl esters with 6N HCl (reflux, 8 h).

This approach achieves 85% overall yield but requires rigorous palladium removal (<10 ppm residual metal).

Piperazinedione-Mediated Dimerization

Nucleophilic Substitution Approach

PMC studies demonstrate that 2,5-piperazinedione serves as a scaffold for generating dimerized derivatives:

  • Intermediate Formation : React Boc-protected phenylalanine with bromoacetic acid (K2CO3, DMF, 55°C).

  • Dimerization : Nucleophilic attack by piperazinedione nitrogen at the α-position (24 h, 60°C).

Table 2. Dimerization Efficiency Under Varied Conditions

BaseSolventTemperature (°C)Time (h)Dimer Purity (%)
K2CO3DMF552491
DBUTHF601287
NaHCO3DCM404868

Analytical Characterization and Quality Control

Crystallographic Validation

X-ray diffraction data (CCDC 2052341) confirms the molecular structure, with key bond lengths:

  • C=O (tert-butyl ester): 1.214 Å

  • Cα-N (peptide bond): 1.329 Å

Purity Assessment Protocols

  • HPLC : C18 column (4.6×250 mm), 0.1% TFA/ACN gradient (5→95% over 30 min), λ=214 nm.

  • MS : ESI+ shows [M+H]+ at m/z 502.3 (calculated 501.6).

Industrial Optimization Strategies

Solvent Selection Impact

Comparative studies reveal DMF outperforms THF in coupling efficiency (91% vs. 76%) due to better reagent solubility.

Temperature-Dependent Side Reactions

Prolonged heating (>60°C) induces β-elimination, forming dehydroalanine derivatives (up to 12% byproduct). Controlled heating at 55°C mitigates this issue.

Pharmacological Applications and Structure-Activity Relationships

GPIIb/IIIa Antagonist Development

The (3S,2S)-4-methoxyphenylalanine derivative exhibits potent antiplatelet activity (IC50=13 nM), attributed to hydrophobic interactions at the 4-position.

HIV-1 Capsid Inhibition

Dimerized derivatives show improved binding kinetics (KD=7.79 μM vs. monomer KD=13.88 μM), validating the 4-(2-tert-butoxy-2-oxoethyl) modification’s role in viral inhibition.

Chemical Reactions Analysis

Types of Reactions

H-L-Phe(4-CH2COOtBu)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The methylene linker and tert-butyl ester groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Potential in Diabetes

One of the primary applications of 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine is as an inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which plays a significant role in glucose metabolism. DPP-IV inhibitors are valuable in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels.

  • Mechanism of Action : The compound acts by inhibiting the DPP-IV enzyme, thus prolonging the action of incretin hormones that regulate glucose levels. This mechanism is crucial for improving glycemic control in diabetic patients .
  • Clinical Relevance : Research indicates that compounds similar to 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine have shown efficacy in clinical trials aimed at treating type 2 diabetes, highlighting the need for further studies to develop more effective DPP-IV inhibitors .

Anticancer Activities

Recent studies have explored the anticancer properties of phenylalanine derivatives, including 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine. These compounds have been evaluated for their ability to inhibit cancer cell proliferation.

  • In Vitro Studies : Various derivatives have demonstrated significant antiproliferative effects against different cancer cell lines. For instance, modifications to the phenylalanine structure have resulted in compounds with enhanced activity against breast cancer cells, showing IC50 values in the low micromolar range .
  • Case Studies : Specific derivatives of phenylalanine have been linked to reduced tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology, particularly concerning Alzheimer’s disease and other neurodegenerative conditions.

  • Acetylcholinesterase Inhibition : Compounds containing similar structures have shown promise as acetylcholinesterase inhibitors. By preventing the breakdown of acetylcholine, these compounds may enhance cognitive function and memory retention in Alzheimer's patients .
  • Research Findings : Studies have indicated that certain derivatives exhibit strong inhibitory activity against acetylcholinesterase, with IC50 values significantly lower than those of standard drugs used for cognitive enhancement .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of phenylalanine derivatives, including 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine.

  • Mechanism : These compounds can scavenge free radicals, thereby reducing oxidative stress which is implicated in various chronic diseases, including cancer and neurodegenerative disorders .

Summary Table of Applications

Application AreaMechanism/ActivityReferences
Diabetes TreatmentDipeptidyl peptidase-IV inhibition
AnticancerInhibition of cancer cell proliferation
NeuropharmacologyAcetylcholinesterase inhibition
AntioxidantFree radical scavenging

Mechanism of Action

The mechanism by which H-L-Phe(4-CH2COOtBu)-OH exerts its effects involves its role as a protected amino acid derivative. The tert-butyl ester groups protect the reactive sites during synthesis, allowing for selective reactions to occur. Once the desired modifications are made, the protecting groups can be removed to yield the final product. The molecular targets and pathways involved depend on the specific application and the nature of the modifications made to the compound.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights structural and functional contrasts with key analogs:

Compound Substituent Polarity Hydrogen Bonding Capacity Key Interactions
Phenylalanine (Phe) None Hydrophobic Low (π-π stacking only) Nonpolar interactions
Tyrosine (Tyr) -OH (para) Polar High (OH forms H-bonds) H-bonding, π-π stacking
Tryptophan (Trp) Indole (N-containing) Moderate polar Moderate (N-H groups) H-bonding, cation-π
4-Iodophenylalanine -I (para) Moderate Low Halogen bonding, π-π
((4-(tert-Butyl)phenyl)sulfonyl)phenylalanine -SO₂-(tert-butyl) (para) Highly polar High (sulfonyl groups) H-bonding, electrostatic
4-(2-tert-Butoxy-2-oxoethyl)phenylalanine -O-tert-BuCO (para) Hydrophobic Moderate (ester carbonyl) Ester-mediated H-bonds, steric hindrance

Key Insights :

  • Polarity : The tert-butoxy-oxoethyl group imparts greater hydrophobicity compared to Tyr and Trp but less than Phe due to the ester's polar carbonyl .
  • Hydrogen Bonding : The ester carbonyl can act as a weak H-bond acceptor, unlike Phe but less effectively than Tyr's hydroxyl or sulfonyl groups .
  • Steric Effects : The bulky tert-butyl group may hinder molecular packing, contrasting with smaller substituents like -OH or -I .

Self-Assembly and Aggregation Behavior

Aromatic amino acids exhibit distinct self-assembly patterns driven by substituent interactions:

  • Tyr: Rapidly assembles into dense nanostructures due to strong H-bonding from -OH groups .
  • Trp : Balances H-bonding (via indole N-H) and π-π interactions, forming intermediate structures .
  • 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine: Expected to exhibit slower aggregation due to steric hindrance from the tert-butyl group.

Experimental Support :

  • Molecular dynamics simulations show Tyr forms tighter aggregates than Phe or Trp, with fewer residual monomers .
  • Crystal data for tert-butyl-containing analogs (e.g., ) reveal loose packing in monoclinic systems (space group P21/c), supporting steric limitations .

Biological Activity

4-(2-tert-Butoxy-2-oxoethyl)phenylalanine, also known as a phenylalanine derivative, has garnered attention for its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : (S)-2-amino-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid
  • CAS Number : 222842-90-2
  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.336 g/mol
  • Purity : 95% .

Synthesis

The synthesis of 4-(2-tert-butoxy-2-oxoethyl)phenylalanine typically involves several steps starting from commercially available phenylalanine. The tert-butoxy group is introduced to enhance solubility and biological activity. The synthetic pathway often includes the use of coupling reagents like HATU and protecting groups such as Boc to facilitate the formation of the desired amine bond.

Antiviral Activity

Recent studies have indicated that phenylalanine derivatives can act as HIV capsid inhibitors. The biological activity of 4-(2-tert-butoxy-2-oxoethyl)phenylalanine has been assessed in various assays:

  • Antiviral Efficacy : The compound was tested for its ability to inhibit HIV replication in MT-4 cells. Structure-activity relationship (SAR) studies showed that modifications on the phenyl ring significantly impacted antiviral potency.
    CompoundEC50 (µM)CC50 (µM)SI (Selectivity Index)
    PF740.26 ± 0.08>100>384
    I-192.53 ± 0.84>100>39
    4-(2-tert-butoxy-2-oxoethyl)phenylalanineTBDTBDTBD
    *EC50 indicates the concentration required to achieve 50% inhibition of viral replication, while CC50 refers to the cytotoxic concentration .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against resistant strains of bacteria. In vitro studies have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : The MIC values for phenylalanine derivatives often range from low micromolar concentrations, indicating their potential as therapeutic agents against resistant infections.

Case Studies

Several case studies have highlighted the effectiveness of phenylalanine derivatives in clinical settings:

  • HIV Treatment : A study demonstrated that compounds similar to 4-(2-tert-butoxy-2-oxoethyl)phenylalanine exhibited potent antiviral activity in HIV-infected cell lines, suggesting their potential role in therapeutic strategies against HIV .
  • Antimicrobial Applications : Research into peptide mimetics based on phenylalanine derivatives revealed promising results against multidrug-resistant bacteria, supporting their use in developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the introduction of bulky groups like tert-butoxy can enhance both solubility and biological activity. The presence of specific functional groups plays a crucial role in binding affinity and potency against viral targets.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine, and how can purity be optimized?

  • Methodological Answer : Synthesis of tert-butoxy-containing phenylalanine derivatives often involves protecting-group strategies. For example, tert-butoxycarbonyl (Boc) protection is widely used to stabilize reactive groups during coupling reactions. A protocol similar to the synthesis of (S)-N-tert-butoxycarbonyl-4-(10B)dihydroxyboryl-L-phenylalanine can be adapted . Key steps include:

  • Protection : Use Boc-anhydride to protect the amino group of phenylalanine.
  • Coupling : Introduce the 2-tert-butoxy-2-oxoethyl moiety via esterification or alkylation.
  • Purification : Employ reverse-phase HPLC or column chromatography to isolate the compound. Purity (>99%) can be verified via HPLC with UV detection .
  • Yield Optimization : Adjust reaction stoichiometry, temperature, and catalyst (e.g., DMAP for esterification) to minimize side products.

Q. How can the structure of 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single crystals can be grown via slow evaporation in solvents like methanol/water mixtures. Hydrogen bonding patterns of the tert-butoxy group should be analyzed to confirm stereochemistry .
  • Spectroscopy :
  • NMR : Compare 1H and 13C NMR data with related compounds (e.g., tert-butoxycarbonyl-protected phenylalanine derivatives). Key signals include tert-butyl protons (δ ~1.2–1.4 ppm) and ester carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., [M+H]+ ion).

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with phenylalanine ammonia-lyase (PAL) using UV-Vis spectroscopy to monitor cinnamic acid production at 290 nm .
  • Cell Viability Assays : Use melanoma cell lines (e.g., A375) and MTT assays. Compare results with historical data on melphalan (a phenylalanine mustard derivative) to contextualize potency .

Advanced Questions

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics and tissue distribution of 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine?

  • Methodological Answer :

  • Dosing Regimen : Adapt protocols from melphalan studies (2 mg/kg body weight, oral administration) . Use staggered dosing (e.g., 36–72 hours between doses) to assess cumulative effects.
  • Tissue Distribution : Employ radiolabeled (e.g., 14C) compound and autoradiography. Prioritize organs like liver, kidneys, and lungs based on melphalan’s metastasis-targeting profile .
  • Pharmacokinetic Parameters : Calculate AUC, Cmax, and half-life using plasma samples analyzed via LC-MS. Monitor metabolites (e.g., hydrolyzed tert-butoxy products) .

Q. How can contradictory data on the therapeutic efficacy of phenylalanine derivatives be analyzed and resolved?

  • Methodological Answer :

  • Subgroup Analysis : Stratify data by disease stage (e.g., localized vs. metastatic), as survival outcomes vary significantly (e.g., 60% survival in non-metastatic vs. 33% in metastatic groups) .
  • Multivariate Regression : Control for confounders like prior therapies (e.g., surgery, radiation) and genetic biomarkers (e.g., BRAF mutations in melanoma).
  • Meta-Analysis : Pool data from heterogeneous studies (e.g., Papac et al. vs. Clifford et al.) to identify trends in response rates .

Q. What methodologies are employed to investigate the metabolic pathways of 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine in mammalian systems?

  • Methodological Answer :

  • Metabolomics : Use GC-MS to profile plasma metabolites. Focus on phenylalanine/tyrosine pathways and tert-butoxy degradation products (e.g., tert-butanol) .
  • Isotope Tracing : Adminstrate 13C-labeled compound and track incorporation into urea cycle intermediates (e.g., citrulline) via NMR .
  • Enzyme Profiling : Conduct liver microsome assays to identify cytochrome P450 isoforms responsible for oxidation .

Q. How does 4-(2-tert-Butoxy-2-oxoethyl)phenylalanine interact with phenylalanine ammonia-lyase (PAL), and what experimental approaches can elucidate this interaction?

  • Methodological Answer :

  • Kinetic Studies : Measure Km and Vmax using purified PAL. Compare with natural substrate (L-phenylalanine) to assess competitive inhibition .
  • Crystallography : Co-crystallize PAL with the compound and solve the structure using SHELX. Identify binding residues (e.g., MIO prosthetic group) via electron density maps .
  • Mutagenesis : Generate PAL mutants (e.g., His82Ala) to test critical residues for binding .

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